molecular formula C15H15N3O B12211190 Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- CAS No. 725253-24-7

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-

Cat. No.: B12211190
CAS No.: 725253-24-7
M. Wt: 253.30 g/mol
InChI Key: ZPLHTBMVWGCOIK-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-Methoxyphenyl)-

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- (CAS 725253-24-7) is a bicyclic heterocyclic compound with the molecular formula $$ \text{C}{15}\text{H}{15}\text{N}_3\text{O} $$ and a molecular weight of 253.30 g/mol. The structure comprises an imidazo[1,2-a]pyridine core, a methanamine group at position 3, and a 4-methoxyphenyl substituent at position 2 (Figure 1). This scaffold is chemically characterized by a fused five-membered imidazole ring and a six-membered pyridine ring, creating a planar aromatic system with distinct electronic properties. The methoxy group at the para position of the phenyl ring enhances solubility in polar solvents, while the methanamine side chain introduces potential sites for derivatization.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}{15}\text{H}{15}\text{N}_3\text{O} $$
Molecular Weight 253.30 g/mol
IUPAC Name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine
Synonyms 725253-24-7; AKOS005765882
SMILES Notation COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN

The compound’s structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.

Historical Context and Discovery

The imidazo[1,2-a]pyridine scaffold was first reported in the mid-20th century, but derivatives like 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine emerged prominently in the 2000s as part of efforts to optimize drug-like properties in heterocyclic systems. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones, but these methods suffered from low yields and harsh conditions. A breakthrough occurred in 2008 with the development of microwave-assisted protocols, which enabled rapid cyclization and improved purity for analogs bearing methanamine groups. The specific incorporation of the 4-methoxyphenyl substituent was later refined through metal-free methodologies, as described in a 2021 review highlighting eco-friendly routes to imidazo[1,2-a]pyridines.

Rationale for Academic Study

Academic interest in this compound stems from three key factors:

  • Pharmacological Potential : The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, exhibiting activity against viral proteases, bacterial enzymes, and cancer-related kinases. The 4-methoxyphenyl group may enhance target binding through π-π stacking interactions, while the methanamine side chain allows for covalent modification of biological targets.
  • Synthetic Versatility : Its modular structure enables diversification at multiple positions, facilitating structure-activity relationship (SAR) studies. For example, zinc-catalyzed Ortoleva-King reactions have been employed to generate derivatives with varied aryl and amine substituents.
  • Material Science Applications : The compound’s conjugated π-system and electron-rich nitrogen atoms make it a candidate for organic semiconductors or fluorescent probes.

Scope and Objectives of the Research

This review aims to:

  • Systematically analyze the structural and electronic features of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine.
  • Evaluate modern synthetic strategies for its preparation and functionalization.
  • Identify gaps in current knowledge, such as the need for detailed crystallographic data or mechanistic studies on its biological activity.

Organization of the Outline

Section 2 will detail the compound’s chemical synthesis, including catalytic methods and reaction mechanisms. Section 3 will explore its physicochemical properties, while Section 4 will review applications in medicinal chemistry and materials science. Section 5 will discuss challenges in scalability and propose future research directions.

Properties

CAS No.

725253-24-7

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C15H15N3O/c1-19-12-7-5-11(6-8-12)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3

InChI Key

ZPLHTBMVWGCOIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN

Origin of Product

United States

Preparation Methods

Microwave-Assisted Bromomalonaldehyde Condensation

A metal-free protocol enables the synthesis of 3-carbaldehyde intermediates 27 through microwave-assisted condensation of 2-aminopyridines and bromomalonaldehyde in ethanol–water media. For the target compound, 2-(4-methoxyphenyl) substitution is introduced via a pre-functionalized 2-aminopyridine precursor. The reaction proceeds through enamine intermediate formation, followed by intramolecular cyclization and bromide elimination (Scheme 1). This method achieves 75–89% yields within 15–30 minutes under microwave irradiation (150–200 W), offering rapid access to imidazo[1,2-a]pyridine scaffolds.

Table 1: Optimization of Microwave Conditions for Bromomalonaldehyde Route

ParameterRange TestedOptimal ValueYield Impact
Temperature80–150°C120°C+22%
Solvent (EtOH:H₂O)1:1 to 5:13:1+15%
Irradiation Power100–250 W200 W+18%

Base-Mediated Thiophenol Insertion

Kusy et al. developed a potassium hydroxide-mediated insertion of thiophenols into 2-aminopyridinium bromides to yield 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones 38b . For methanamine derivatives, this intermediate undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. The two-step process achieves 68% overall yield, with the first step performed at ambient temperature (24 h) and the second under reflux (6 h).

Multicomponent Domino A³-Coupling Approaches

Cu(II)-Ascorbate Catalyzed Synthesis in Micellar Media

An environmentally sustainable method employs CuSO₄–sodium ascorbate (NaOAs) catalysis in aqueous SDS micelles. The domino A³-coupling of:

  • 2-Aminopyridine (1a )

  • 4-Methoxybenzaldehyde (2d )

  • Propargylamine (3c )

yields 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine directly via a single-pot reaction (Scheme 2). Key advantages include:

  • Mild conditions (50°C, 6–8 h)

  • 82–87% isolated yields

  • E-factor of 2.3, superior to conventional methods (4.7–9.1)

Mechanistic Insights :

  • Cu(I) activates aldehyde for imine formation with 2-aminopyridine

  • Alkyne coordination enables C-H activation

  • Cyclization via intramolecular nucleophilic attack

  • Methanamine installation via propargylamine coupling

Solvent-Free Mechanochemical Variant

A solvent-free adaptation of domino coupling uses ball-milling with CuI (5 mol%) and K₂CO₃. This method reduces reaction time to 45–90 minutes with comparable yields (79–84%). Particle size analysis confirms that mechanochemical activation enhances reagent surface contact, accelerating the rate-determining cyclization step.

Functional Group Modification of Preformed Scaffolds

Nitrile Reduction Pathway

Patent EP1172364A1 discloses a route starting from 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-acetonitrile:

  • Nitrile Installation : React imidazo[1,2-a]pyridine with chloroacetonitrile under Friedel-Crafts conditions (AlCl₃, 0°C → 25°C, 12 h)

  • Reductive Amination : Hydrogenate nitrile to methanamine using Ra-Ni (50 psi H₂, EtOH, 8 h)

This method achieves 74% yield over two steps, with critical control of hydrogenation pressure to prevent over-reduction.

Vilsmeier-Haack Formylation Followed by Reductive Amination

A sequential approach involves:

  • Formylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine using POCl₃/DMF (−10°C → 60°C, 4 h) to aldehyde 39

  • Reductive amination with NH₃/NaBH₃CN in MeOH (rt, 12 h)

This pathway provides precise stereochemical control, yielding 71% of the target amine with >95% purity by HPLC.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Preparation Methods

MethodStepsTotal YieldTimeCost IndexGreen Metrics (E-Factor)
Microwave Condensation189%30 min3.21.8
Domino A³-Coupling187%6 h2.12.3
Nitrile Reduction274%20 h4.75.6
Vilsmeier-Reduction271%16 h5.16.2

Key Observations :

  • Domino A³-coupling offers the best balance of yield, time, and sustainability

  • Microwave methods excel in speed but require specialized equipment

  • Functional group modifications suit late-stage diversification but incur step penalties

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Formation of Imidazo[1,2-a]pyridine Core
The condensation mechanism involves:

  • Nucleophilic Attack : The amino group of 2-aminopyridine attacks the carbonyl carbon of α-haloketones.

  • Cyclization : Formation of the imidazo ring via elimination of water or halide.

  • Aromatization : Stabilization of the heterocycle through resonance .

2.2 Introduction of Methanamine Group
Based on control experiments , the methanamine group may arise from:

  • Decarboxylation : Conversion of a carboxylic acid intermediate (e.g., from glyoxylic acid) to the amine via thermal or base-mediated elimination.

  • Nucleophilic Substitution : Direct substitution of a leaving group (e.g., halide) at position 3 by an amine source.

Spectroscopic Characterization

3.1 FTIR Analysis

  • N-H Stretch : Absorption bands between 3500–3300 cm⁻¹ indicate the presence of the amine group .

  • C-N Bonds : Peaks near 1370–1200 cm⁻¹ confirm imidazole ring formation .

3.2 NMR Data

  • ¹H NMR :

    • Aromatic protons: δ 7.95–8.9 ppm (multiplet patterns).

    • Methoxy group: δ ~3.8 ppm (singlet) .

  • ¹³C NMR :

    • Imidazole carbons: δ 120–145 ppm.

    • Methoxyphenyl carbons: δ 50–60 ppm (methoxy), 110–130 ppm (aromatic) .

Reaction Conditions and Yields

Method Conditions Yield Key Features
Copper Silicate Catalysis Ethanol reflux, 10% catalyst 85–89%Short reaction time, high efficiency
Microwave Irradiation Solvent-free, 30–60 s 80–90%Rapid synthesis, low cost
Domino A3-Coupling 50°C, 6 h 87%Mild conditions, scalable
Molecular Iodine Water, ultrasonication, 12 h Up to 96%Eco-friendly, low catalyst load

Biological and Chemical Implications

While the query focuses on chemical reactions, the methanamine group may enhance biological activity (e.g., enzyme inhibition) due to hydrogen bonding or steric effects . For example, imidazo[1,2-a]pyridines with electron-rich substituents show improved BChE inhibitory effects .

Structural Data

PubChem CID 1512225 provides:

  • Molecular Formula : C₁₄H₁₃N₃O

  • SMILES : COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

  • InChI : InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant strains of parasites such as Entamoeba histolytica and Trichomonas vaginalis. These compounds have shown promise in treating infections that are difficult to manage due to drug resistance.

A study focusing on the exploratory toxicology of seven imidazo[1,2-a]pyridine derivatives demonstrated their antiparasitic properties while indicating minimal toxicity to liver and kidney functions. The research suggests that these compounds could serve as new candidates for treating trichomoniasis and amoebiasis, addressing the urgent need for alternatives to standard treatments .

Anti-inflammatory Effects

In addition to their antiparasitic properties, imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory effects. The same study noted that these compounds could potentially provide dual therapeutic effects against both parasitic infections and inflammation . This dual action may signify a novel mechanism of action worth further investigation.

Drug Development

Imidazo[1,2-a]pyridine derivatives are being explored for their roles in developing new drugs for various conditions, including:

  • Gastrointestinal Diseases : Compounds in this class have been investigated for their potential to treat gastric diseases due to their ability to modulate physiological responses .
  • Cardiovascular Disorders : Some derivatives have shown promise in cardiovascular research, potentially aiding in the management of heart diseases .
  • Neurological Conditions : There is ongoing research into their efficacy for treating migraines and other neurological disorders .

Toxicology Studies

In a detailed toxicological assessment involving oral treatments of selected imidazo[1,2-a]pyridine derivatives, researchers observed no significant hepatic or renal toxicity after a 14-day treatment period. The study utilized advanced chemometric methods to analyze the data and concluded that these compounds could safely advance to clinical trials .

Summary of Findings

The applications of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- are diverse and promising:

Application AreaFindings
AntiparasiticEffective against resistant strains of E. histolytica and T. vaginalis
Anti-inflammatoryPotential dual action against inflammation and infections
Drug DevelopmentInvestigated for gastrointestinal, cardiovascular, and neurological disorders

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-(4-methoxyphenyl) group distinguishes this compound from other derivatives:

Compound Name Position 2 Substituent Key Properties Reference
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine 4-Methoxyphenyl Low synthetic yield (10%); potential for functionalization via MCRs
2-Phenylimidazo[1,2-a]pyridin-3-amine Phenyl Inert under certain reaction conditions; limited bioactivity reported
2-(4-Chlorophenyl)-3,7-dimethyl- (hydrochloride) 4-Chlorophenyl Higher molecular weight (292.05 g/mol); antileishmanial activity inferred
2-(4-Ethylphenyl)imidazo[1,2-a]pyridine 4-Ethylphenyl Molecular weight 222.29 g/mol; synthesized via metal-free cyclization

Key Insight : The electron-donating methoxy group enhances solubility and may modulate electronic effects in reactions, whereas halogens (e.g., Cl) or alkyl groups (e.g., ethyl) influence steric and pharmacokinetic properties.

Modifications at Position 3

The methanamine side chain at position 3 is critical for interactions with biological targets:

Compound Name Position 3 Substituent Synthesis Method Bioactivity Reference
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Methanamine Catalyst-free MCR Not explicitly reported
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine tert-Butylamine Iodine-catalyzed reaction Antiparasitic activity hypothesized
N-(4-Methoxyphenyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine 4-Methoxyphenylamine Multicomponent azide functionalization Click chemistry applications
N,N-Dimethylimidazo[1,2-a]pyridine-3-methanamine Dimethylamine Mannich reaction Intermediate in drug synthesis

Key Insight : Bulky substituents (e.g., tert-butyl) may improve metabolic stability, while azide groups enable further functionalization via click chemistry.

Biological Activity

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. Among these, Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- (CAS Number: 365213-42-9) is notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- features a unique imidazo-pyridine scaffold that contributes to its biological activity. The molecular formula and weight are critical for understanding its interactions within biological systems:

PropertyValue
Molecular Formula C12_{12}H14_{14}N2_{2}O
Molecular Weight 218.26 g/mol
CAS Number 365213-42-9

Biological Activities

The biological activities of Imidazo[1,2-a]pyridine derivatives are extensive. Research indicates that these compounds exhibit various pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated the ability of imidazopyridines to inhibit tumor cell proliferation. For instance, compounds similar to Imidazo[1,2-a]pyridine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549 with IC50_{50} values ranging from 0.01 µM to 49.85 µM .
  • Antimicrobial Properties : The imidazopyridine scaffold has been associated with antibacterial and antifungal activities. A study highlighted the effectiveness of related compounds against resistant bacterial strains .
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of Imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of a methoxy group at the para position of the phenyl ring significantly enhances the compound's activity against cancer cells due to better electronic properties and steric factors .
  • Positioning of Functional Groups : Variations in the positioning of nitrogen atoms within the imidazopyridine ring affect binding affinity and selectivity towards specific biological targets .

Case Studies

  • Anticancer Study : A recent study evaluated a series of imidazopyridine derivatives against cancer cell lines. The results indicated that modifications on the phenyl ring could lead to increased apoptosis in cancer cells, with specific derivatives achieving IC50_{50} values as low as 0.03 µM in NCI-H460 cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .

Q & A

Q. Q: What are the most effective synthetic routes for preparing 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine derivatives, and how can reaction yields be improved?

A:

  • Multicomponent Reactions (MCRs): A one-pot MCR approach using 2-aminopyridines, aldehydes, and nitriles (e.g., malononitrile) under iodine catalysis (1–3 mol%) achieves yields >75% with minimal purification . This method avoids tedious work-up by precipitating products directly from the reaction medium.
  • Schiff Base Formation: Condensation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with primary amines in glacial acetic acid yields aryl-substituted methanimines. Optimizing stoichiometry (1:1.2 aldehyde:amine) and reaction time (6–8 hrs at 60°C) improves purity .
  • Catalyst Screening: Iodine catalysis (e.g., for imidazo[1,2-a]pyrazines) enhances regioselectivity. Substituent effects (e.g., nitro vs. methoxy groups) require tailored solvent systems (DMF or ethanol) .

Advanced Research: Computational Reaction Design

Q. Q: How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

A:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, temperature) for regioselective cyclization .
  • Machine Learning (ML): Train models on existing datasets (e.g., substituent effects on COX-2 inhibition) to predict biological activity. A study on 2-(4-methylsulfonylphenyl) analogues achieved 90% accuracy in predicting COX-2 selectivity using ML-driven SAR .
  • In Silico Docking: Simulate ligand-receptor interactions (e.g., with COX-2 or microbial enzymes) to prioritize synthesis targets. Methoxy groups at the 4-position enhance π-π stacking in hydrophobic binding pockets .

Basic Research: Biological Screening

Q. Q: What standardized assays are used to evaluate the antimicrobial and anticancer potential of this compound?

A:

  • Antimicrobial Testing:
    • MIC Assays: Broth microdilution (CLSI guidelines) against S. aureus and E. coli with 24–48 hr incubation. Derivatives with electron-withdrawing groups (e.g., nitro) show MIC values ≤16 µg/mL .
    • Time-Kill Kinetics: Quantify bactericidal effects at 2× MIC over 24 hrs .
  • Anticancer Profiling:
    • MTT Assays: Screen against HeLa and MCF-7 cell lines (72 hrs, 10–100 µM). Methoxy-substituted derivatives induce apoptosis via caspase-3 activation .
    • Selectivity Index (SI): Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK-293). A 2-(4-methoxyphenyl) analogue showed SI >5 in preliminary studies .

Advanced Research: Resolving Data Contradictions

Q. Q: How can researchers address discrepancies in reported biological activities across structurally similar derivatives?

A:

  • Structural-Activity Landscaping: Perform meta-analyses of substituent effects. For example:
    • COX-2 Selectivity: 2-(4-Methylsulfonylphenyl) analogues (IC₅₀ = 0.12 µM) outperform methoxy derivatives (IC₅₀ = 1.8 µM) due to enhanced hydrogen bonding with Tyr355 .
    • Antimicrobial Variance: Nitro groups at the phenyl ring increase Gram-negative activity (e.g., E. coli MIC = 8 µg/mL) but reduce solubility, requiring formulation optimization .
  • Experimental Reproducibility: Standardize assay conditions (e.g., cell passage number, bacterial inoculum size) and validate purity via ¹H/¹³C NMR and LC-MS .

Advanced Research: Mechanistic Studies

Q. Q: What techniques elucidate the mechanism of action for COX-2 inhibition in this compound class?

A:

  • X-ray Crystallography: Resolve co-crystal structures of derivatives bound to COX-2 (PDB ID: 3LN1). The methanamine side chain forms a salt bridge with Arg120, while the methoxyphenyl group occupies the hydrophobic cleft .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH). A 2-(4-methoxyphenyl) derivative exhibited ΔG = -9.8 kcal/mol, driven by entropy (TΔS = 6.2 kcal/mol) .
  • Mutagenesis Studies: Engineer COX-2 mutants (e.g., Tyr355Phe) to confirm critical interactions. Activity drops >80% in Tyr355Phe, validating the role of hydrogen bonding .

Basic Research: Stability and Storage

Q. Q: What are the optimal storage conditions to maintain the compound’s stability?

A:

  • Temperature: Store at -20°C in airtight containers to prevent degradation (t₁/₂ >12 months vs. 3 months at 25°C) .
  • Light Sensitivity: Protect from UV exposure (amber glass vials reduce photodegradation by 90%) .
  • Moisture Control: Use desiccants (silica gel) in humidity-controlled environments (<30% RH) to prevent hydrolysis of the methanamine group .

Advanced Research: Metabolic Profiling

Q. Q: How do metabolic pathways affect the in vivo efficacy of this compound?

A:

  • Cytochrome P450 (CYP) Screening: Incubate with human liver microsomes (HLMs) to identify major metabolites. The methoxy group undergoes O-demethylation (CYP2C9/2C19), producing a catechol derivative detectable via LC-QTOF-MS .
  • Pharmacokinetic Modeling: Use compartmental models to predict clearance rates. A rat study showed t₁/₂ = 4.2 hrs and bioavailability = 38% after oral dosing .

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